molecular formula C10H10N2O3 B13019182 5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B13019182
M. Wt: 206.20 g/mol
InChI Key: WGKMBTHZRUIUDM-UHFFFAOYSA-N
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Description

5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylicacid is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core with a methoxy group at the 5-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylicacid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form the indole structure . The specific conditions for synthesizing this compound may involve the use of acetic acid (HOAc) and hydrochloric acid (HCl) under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylicacid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. The pyridine ring can participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the methoxy and methyl groups in 5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylicacid provides distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-methoxy-1-methylpyrrolo[2,3-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-12-5-7(10(13)14)6-3-9(15-2)11-4-8(6)12/h3-5H,1-2H3,(H,13,14)

InChI Key

WGKMBTHZRUIUDM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC(=NC=C21)OC)C(=O)O

Origin of Product

United States

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